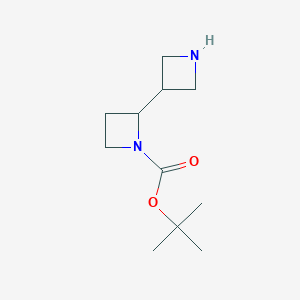
tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (TBAC) is an organic compound that is used in various scientific research applications. TBAC is a member of the azetidine family, which is a class of cyclic amines that contain a three-member nitrogen-containing ring. TBAC has a wide range of applications in biochemistry and physiology, and is a useful tool for laboratory experiments.
科学的研究の応用
Tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has been used in various scientific research applications. It has been used in the study of enzyme inhibition, as it can inhibit the enzyme phospholipase A2 (PLA2). tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has also been used in the study of anti-inflammatory agents, as it has been found to have anti-inflammatory properties in vitro. It has also been used in the study of the effects of stress on the body, as it has been found to reduce the levels of the stress hormone cortisol in mice.
作用機序
The mechanism of action of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is not fully understood. However, it is believed that it may act by inhibiting the enzyme PLA2, which is involved in the breakdown of phospholipids. This inhibition of PLA2 may lead to decreased inflammation and reduced levels of cortisol.
Biochemical and Physiological Effects
tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has been found to have anti-inflammatory properties in vitro, as well as reducing cortisol levels in mice. It has also been found to inhibit the enzyme PLA2, which may lead to decreased inflammation. Additionally, tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has been found to reduce levels of the neurotransmitter dopamine in the brain, which may lead to decreased anxiety and improved mood.
実験室実験の利点と制限
The main advantage of using tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate in laboratory experiments is its ability to inhibit PLA2, which may lead to decreased inflammation. Additionally, tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is relatively stable and easy to synthesize, making it a useful tool for laboratory experiments. However, tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has some limitations, as it has not been extensively studied and its mechanism of action is not fully understood.
将来の方向性
Future research on tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate could focus on further understanding its mechanism of action and biochemical effects. Additionally, further research should be conducted to determine the safety and efficacy of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate for use in humans. Additionally, further research should be conducted to determine the potential applications of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate in the medical field, such as for the treatment of inflammation, anxiety, and mood disorders. Additionally, further research should be conducted to explore the potential use of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate as a therapeutic agent in other areas, such as neurology or psychiatry. Finally, further research should be conducted to determine the potential uses of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate as a pesticide or insecticide.
合成法
Tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate can be synthesized through a two-step process. The first step involves the reaction of 2-azetidinone with tert-butyl bromide in the presence of a base, such as sodium carbonate or sodium hydroxide, to form the 2-(azetidin-3-yl)azetidine-1-carboxylic acid. The second step involves the reaction of this carboxylic acid with a tert-butyl ester, such as tert-butyl chloroformate, to form the desired tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate.
特性
IUPAC Name |
tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9(13)8-6-12-7-8/h8-9,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCVTKGYLGKDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C2CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)





![2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6290115.png)